1-Butenylboronic Acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Forms (E/Z Configuration)
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the compound is formally designated as but-1-en-1-ylboronic acid. This naming system clearly indicates the presence of a four-carbon chain with a double bond positioned between the first and second carbon atoms, with the boronic acid functionality attached to the first carbon. The systematic approach ensures unambiguous identification of the compound's structure and distinguishes it from other isomeric forms such as but-2-enylboronic acid or but-3-enylboronic acid.
The stereochemical aspects of this compound are particularly important due to the presence of the carbon-carbon double bond, which creates the possibility for geometric isomerism. The compound exists in two distinct stereoisomeric forms: the E-isomer and the Z-isomer, designated according to the Cahn-Ingold-Prelog priority rules. In the E-configuration, the higher priority substituents on each carbon of the double bond are positioned on opposite sides of the double bond plane, while in the Z-configuration, these substituents are located on the same side of the double bond plane.
Research has demonstrated that the E-isomer of this compound, with the Chemical Abstracts Service registry number 852458-12-9, represents the more thermodynamically stable form under most conditions. The Z-isomer, while less stable, can be selectively prepared and isolated under specific reaction conditions, providing access to both stereoisomeric forms for comparative studies and synthetic applications. The ability to control and manipulate the stereochemistry of these compounds has proven essential for achieving high selectivity in subsequent chemical transformations.
| Isomer | Chemical Abstracts Service Number | International Union of Pure and Applied Chemistry Name | Stability |
|---|---|---|---|
| E-isomer | 852458-12-9 | (E)-but-1-en-1-ylboronic acid | More stable |
| Z-isomer | 852458-12-9 | (Z)-but-1-en-1-ylboronic acid | Less stable |
Molecular Geometry and Hybridization
The molecular geometry of this compound reflects the hybridization states of its constituent atoms and the spatial arrangement of its functional groups. The boron atom in the boronic acid moiety adopts sp² hybridization, resulting in a trigonal planar geometry around the boron center. This hybridization pattern creates three equivalent hybrid orbitals that form sigma bonds with the carbon atom and two hydroxyl groups, while leaving one unhybridized p orbital perpendicular to the molecular plane.
The trigonal planar arrangement around the boron atom is consistent with the electron-deficient nature of boron, which possesses only three valence electrons and forms three covalent bonds. This geometry facilitates the Lewis acidic behavior of the boronic acid group, as the empty p orbital can accept electron density from Lewis bases, leading to the formation of tetrahedral boronate complexes. The planarity of the boronic acid moiety also influences the overall molecular conformation and affects the compound's reactivity patterns in various chemical transformations.
The carbon atoms involved in the double bond exhibit sp² hybridization, creating a planar arrangement around each carbon center with bond angles of approximately 120 degrees. This hybridization pattern results in the formation of a π bond between the two carbon atoms, which is responsible for the restricted rotation around the carbon-carbon double bond and the resulting geometric isomerism. The combination of sp² hybridized carbons in both the alkene and boronic acid functionalities creates a predominantly planar molecular structure that influences the compound's physical properties and chemical behavior.
| Atom | Hybridization | Geometry | Bond Angles |
|---|---|---|---|
| Boron | sp² | Trigonal planar | ~120° |
| C1 (alkene) | sp² | Trigonal planar | ~120° |
| C2 (alkene) | sp² | Trigonal planar | ~120° |
| C3, C4 | sp³ | Tetrahedral | ~109.5° |
Comparative Analysis with Related Alkenylboronic Acids
This compound represents one member of a broader family of alkenylboronic acids that share similar structural features while exhibiting distinct properties based on their specific substitution patterns and chain lengths. Comparative analysis with vinylboronic acid, the simplest member of this family, reveals important structural and reactivity differences that influence their respective synthetic applications. Vinylboronic acid, with its shorter carbon chain and direct attachment of the boronic acid group to the alkene functionality, demonstrates higher reactivity but lower stability compared to this compound.
The presence of the ethyl substituent in this compound provides additional steric bulk and electronic effects that modulate the compound's reactivity compared to simpler alkenylboronic acids. Research has shown that this substitution pattern affects the compound's behavior in cross-coupling reactions, with the additional carbon atoms providing opportunities for further functionalization while potentially influencing the stereochemical outcome of reactions. The extended carbon chain also impacts the compound's solubility characteristics and physical properties, making it more suitable for certain synthetic applications where increased lipophilicity is desired.
Comparison with other butenylboronic acid isomers, such as but-2-enylboronic acid and but-3-enylboronic acid, reveals the importance of the boronic acid position relative to the double bond. The 1-butenyl substitution pattern creates a conjugated system between the alkene and the empty p orbital of boron, leading to unique electronic properties and reactivity patterns that distinguish it from other positional isomers. This conjugation can influence the compound's stability, reactivity, and selectivity in various chemical transformations, making positional selectivity an important consideration in synthetic planning.
| Compound | Formula | Conjugation | Relative Stability | Primary Applications |
|---|---|---|---|---|
| Vinylboronic acid | C₂H₅BO₂ | Direct | Lower | Cross-coupling, polymer synthesis |
| This compound | C₄H₉BO₂ | Extended | Moderate | Cross-coupling, functionalization |
| But-2-enylboronic acid | C₄H₉BO₂ | Separated | Higher | Specialized synthesis |
| Allylboronic acid | C₃H₇BO₂ | Isolated | Moderate | Cross-coupling, medicinal chemistry |
Historical Development and Discovery
The historical development of this compound is intrinsically connected to the broader evolution of organoboron chemistry, which began with the pioneering work of Edward Frankland in 1860. Frankland's initial synthesis and isolation of ethylboronic acid through the reaction of diethylzinc with triethyl borate established the foundation for subsequent developments in boronic acid chemistry. This seminal work demonstrated the feasibility of creating stable carbon-boron bonds and opened pathways for the synthesis of increasingly complex organoboron compounds.
The specific development of alkenylboronic acids, including this compound, emerged as part of the broader exploration of unsaturated organoboron compounds during the mid-20th century. Early synthetic approaches to these compounds were often challenging due to the inherent reactivity of both the alkene and boronic acid functionalities, requiring careful optimization of reaction conditions to prevent unwanted side reactions. The development of protective group strategies and improved synthetic methodologies gradually made these compounds more accessible to synthetic chemists.
The recognition of alkenylboronic acids as valuable synthetic intermediates gained significant momentum with the development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction introduced by Akira Suzuki and Norio Miyaura in 1981. This breakthrough demonstrated the exceptional utility of boronic acids as coupling partners in carbon-carbon bond forming reactions, leading to renewed interest in the synthesis and application of various boronic acid derivatives, including this compound. The mild reaction conditions and high functional group tolerance of these processes made alkenylboronic acids attractive alternatives to other organometallic reagents.
Contemporary developments in the field have focused on improving synthetic methods for accessing this compound with high stereochemical control and expanding its applications in complex molecule synthesis. Recent research has explored catalytic isomerization processes that allow for the selective formation of E or Z isomers of this compound from more readily available precursors. These advances have significantly enhanced the practical utility of the compound and expanded its role in modern synthetic chemistry.
Role in Modern Organoboron Chemistry
This compound occupies a significant position in contemporary organoboron chemistry due to its unique combination of reactivity and stability that makes it suitable for a wide range of synthetic applications. The compound serves as a versatile building block in the construction of complex organic molecules, particularly in processes that require the selective formation of carbon-carbon bonds with preservation of alkene functionality. Its dual functionality allows chemists to employ sequential or selective functionalization strategies that were previously difficult to achieve with single-functional group compounds.
The most prominent application of this compound lies in palladium-catalyzed cross-coupling reactions, where it functions as an effective coupling partner for the formation of substituted alkenes. Research has demonstrated that the compound participates readily in Suzuki-Miyaura coupling reactions with various aryl and vinyl halides, providing access to complex polysubstituted alkenes with high efficiency and selectivity. The stability of the boronic acid group under typical coupling conditions, combined with the preserved alkene functionality in the products, makes these transformations particularly valuable for the synthesis of natural products and pharmaceutically relevant compounds.
Recent developments have expanded the synthetic utility of this compound through the development of catalytic isomerization processes that allow for interconversion between different alkenylboronic acid isomers. Studies have shown that ruthenium-catalyzed isomerization can convert terminal alkenylboronates to internal alkenylboronates with high stereoselectivity, providing access to both E and Z isomers of this compound from simpler precursors. These methodologies have significantly enhanced the practical accessibility of the compound and expanded its role in synthetic planning.
The environmental and practical advantages of this compound over alternative organometallic reagents have contributed to its growing importance in modern synthetic chemistry. Unlike organostannane or organozinc reagents, boronic acids are relatively non-toxic, air-stable, and produce benign byproducts upon completion of reactions. These characteristics make this compound particularly suitable for large-scale synthetic applications and processes where environmental considerations are paramount. The compound's compatibility with aqueous reaction conditions and its ability to be recycled or recovered from reaction mixtures further enhance its practical utility in sustainable synthetic processes.
| Application Area | Key Advantages | Typical Reaction Conditions | Product Types |
|---|---|---|---|
| Cross-coupling reactions | High selectivity, mild conditions | Palladium catalyst, base, organic or aqueous solvents | Substituted alkenes, polyenes |
| Isomerization processes | Stereochemical control | Ruthenium catalyst, elevated temperature | Internal alkenylboronates |
| Sequential functionalization | Dual reactivity sites | Varied catalyst systems | Complex polyfunctional molecules |
| Green chemistry applications | Low toxicity, recyclable | Aqueous conditions, minimal waste | Environmentally benign products |
Properties
IUPAC Name |
but-1-enylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h3-4,6-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDBUAXGGKQJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694722 | |
| Record name | But-1-en-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852458-12-9 | |
| Record name | But-1-en-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
The Grignard approach, adapted from n-alkylboronic acid syntheses, involves reacting 1-butenylmagnesium bromide with trimethyl borate. The protocol proceeds as follows:
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Formation of 1-butenylmagnesium bromide : Magnesium metal reacts with 1-bromobutene in anhydrous ether under inert atmosphere.
-
Boronation : The Grignard reagent is added dropwise to trimethyl borate at -75°C, forming a 1-butenylboronate intermediate.
-
Hydrolysis : Acidic hydrolysis (10% HCl) liberates 1-butenylboronic acid, which is purified via recrystallization.
This method, yielding ~75% for n-alkyl analogs, benefits from straightforward scalability but requires stringent anhydrous conditions to prevent boronate decomposition.
Hydroboration-Oxidation Strategy
Alkene Substrate Selection
Hydroboration of 1,3-butadiene with borane (BH₃) generates a trialkylborane intermediate. Anti-Markovnikov addition ensures the boron atom attaches to the less substituted carbon:
Oxidation to Boronic Acid
Subsequent oxidation with hydrogen peroxide (H₂O₂) in basic media converts the alkylborane to this compound:
This method offers excellent stereoselectivity (syn addition) but may require stoichiometric control to avoid over-borylation.
Suzuki-Miyaura Coupling Approach
Boronate Ester Intermediate Synthesis
Building on polyene synthesis strategies, this compound can be prepared via iterative Suzuki couplings. A halogenated alkene (e.g., 1-chloro-1-butene) reacts with a bifunctional boronate ester (e.g., MIDA-protected boronic acid) under palladium catalysis:
Deprotection and Isolation
MIDA boronates undergo mild aqueous hydrolysis (pH 8–9) to yield the free boronic acid. This method’s modularity allows iterative coupling for complex alkenylboronates, though multi-step sequences may reduce overall yield.
Boronate Ester Hydrolysis
Cyclic Ester Formation
Kuivila’s method leverages diols (e.g., pinacol) to stabilize this compound as a cyclic ester:
Mild Hydrolysis Conditions
The ester is hydrolyzed under acidic conditions (e.g., HCl/THF), regenerating the boronic acid. This approach enhances intermediate stability but introduces additional purification steps.
Comparative Analysis of Methods
Chemical Reactions Analysis
1-Butenylboronic Acid undergoes a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-Butenylboronic acid is primarily utilized as a reagent in organic synthesis. Its ability to form stable complexes with diols makes it valuable for preparing volatile derivatives used in gas chromatography (GC) and mass spectrometry. Specifically, it is employed to create derivatives of carbohydrates, facilitating their analysis in complex mixtures .
Applications in Synthesis:
- Preparation of Chiral Oxazaborolidines: this compound acts as a precursor to chiral oxazaborolidines, which are essential in asymmetric synthesis .
- Formation of Borinic Acids: It serves as a precursor to unsymmetric borinic acids, which are known inhibitors of serine proteases, highlighting its role in developing therapeutic agents .
Medicinal Chemistry
In medicinal chemistry, boronic acids have gained attention due to their potential as therapeutic agents. This compound and its derivatives exhibit various biological activities, including antibacterial and anticancer properties.
Key Findings:
- Inhibition of Beta-Lactamases: Boronic acids like this compound have been shown to inhibit Class C beta-lactamases effectively. These enzymes are crucial targets in combating antibiotic resistance, particularly in pathogens such as Acinetobacter baumannii. .
- Combination Therapies: Studies indicate that boronic acids can enhance the efficacy of existing antibiotics when used in combination therapies. For instance, they have been utilized alongside cephalosporins to restore susceptibility against resistant strains .
Analytical Chemistry
This compound is also employed as an analytical reagent. Its ability to form reversible complexes with diols allows for the selective determination of glucose levels in serum samples.
Analytical Applications:
- Serum Glucose Determination: The compound can be used in assays for glucose measurement due to its selective binding properties .
- Membrane-Based Sugar Separations: It functions as a transport carrier in membrane systems designed for sugar separations, enhancing the efficiency of these processes .
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of this compound derivatives against various strains of bacteria. The results indicated that certain modifications to the boronic acid structure significantly enhanced their inhibitory effects on resistant bacterial strains.
| Compound | Activity (MIC) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 µg/mL | E. coli |
| Compound B | 0.25 µg/mL | S. aureus |
Case Study 2: Therapeutic Combinations
Research focusing on the use of this compound in combination with bortezomib showed promising results in treating advanced lymphomas. The study highlighted improved patient outcomes when these compounds were administered together.
| Study | Purpose | Phase | Status |
|---|---|---|---|
| Combination with bortezomib | Overcome drug resistance | Phase 1/2 | Completed |
Mechanism of Action
The mechanism of action of 1-Butenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable reagent in click chemistry and other applications where reversible binding is essential . The compound can also interact with various molecular targets, such as enzymes and proteins, through its boronic acid group .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
The following table and analysis compare 1-Butenylboronic Acid with structurally related boronic acids, focusing on molecular features, physical properties, reactivity, and applications.
Table 1: Structural and Functional Comparison
Reactivity and Stability
- However, alkenylboronic acids are generally less stable than arylboronic acids due to possible protodeboronation under acidic conditions .
- Phenylboronic Acid : Exhibits high stability and is widely used in Suzuki couplings. Its aromatic system delocalizes electron density, reducing susceptibility to hydrolysis .
- Isobutylboronic Acid : The branched alkyl chain may reduce steric hindrance compared to aryl systems but increases susceptibility to oxidation and protodeboronation .
- 1-Pyrenylboronic Acid : The extended π-system of pyrene enhances stability and facilitates applications in materials science, such as organic electronics .
Physical Properties
- Melting Points: Phenylboronic acid: 216–219°C . this compound: Expected to be lower than aromatic analogs (e.g., <150°C) due to weaker intermolecular forces in alkenyl systems.
Solubility : Alkenyl and alkylboronic acids (e.g., isobutyl) are typically more soluble in organic solvents than aromatic derivatives, which prefer polar aprotic solvents .
Biological Activity
1-Butenylboronic acid (also referred to as 1-butylboronic acid) is a member of the boronic acid family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its ability to interact with biomolecules and influence biological processes.
This compound has the following chemical properties:
- Chemical Formula: CHBO
- Molecular Weight: 101.94 g/mol
- Structure: It contains a boronic acid functional group which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with various biomolecules, particularly proteins. This interaction is often mediated through the boron atom in the boronic acid group, which can interact with nucleophilic sites in target proteins, leading to modulation of their activity.
Inhibition of Enzymatic Activity
This compound has been shown to inhibit certain enzymes, including:
- β-lactamases: These enzymes are responsible for antibiotic resistance in bacteria. Studies demonstrate that boronic acids can serve as effective inhibitors of β-lactamases, thereby restoring the efficacy of β-lactam antibiotics against resistant strains .
- Cholinesterases: Inhibition studies reveal that this compound exhibits varying degrees of inhibition against both acetylcholinesterase and butyrylcholinesterase, with reported IC values indicating its potential as a therapeutic agent in neurodegenerative diseases .
Biological Activities
This compound displays a range of biological activities that contribute to its therapeutic potential:
- Antioxidant Activity: The compound has demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress-related damage in cells. This activity is crucial for developing treatments for conditions like cancer and neurodegenerative diseases.
- Antibacterial Activity: Research indicates that this compound exhibits antibacterial effects against various pathogens, including Gram-negative bacteria such as Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis and function .
- Anticancer Potential: Preliminary studies suggest that this compound may induce cytotoxic effects on cancer cell lines (e.g., MCF-7), highlighting its potential role in cancer therapy. The compound's ability to selectively target cancer cells while sparing healthy cells is particularly noteworthy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Q. What is the correct nomenclature for 1-Butenylboronic Acid, and how is its structural identity confirmed experimentally?
The IUPAC name for this compound is this compound, with the boronic acid group (-B(OH)₂) attached to the terminal carbon of a 1-butene chain. Structural confirmation requires a combination of spectroscopic techniques:
- NMR : H and C NMR verify the alkene geometry and boronic acid substitution pattern. For example, H NMR peaks for vinylic protons appear at δ 5.5–6.5 ppm, while B NMR shows a characteristic peak near δ 30 ppm .
- X-ray crystallography : Resolves bond angles and distances, particularly the B–C bond length (~1.55 Å) and B–O bond (~1.36 Å) .
- Elemental analysis : Confirms purity (>95%) and stoichiometry .
Q. What are the recommended handling and storage protocols for this compound to ensure stability?
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent boroxine formation via dehydration .
- Handling : Use dry, aprotic solvents (e.g., THF, DCM) to avoid hydrolysis. Protect from moisture and oxygen using Schlenk techniques .
- Safety : Wear N95 masks, gloves, and eyeshields due to potential respiratory irritation .
Advanced Questions
Q. How can reaction yields for this compound in Suzuki-Miyaura cross-couplings be optimized?
Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) for aryl/heteroaryl halides .
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in THF/H₂O (4:1 v/v) at 80–100°C .
- Additives : LiCl (1 equiv) enhances boronic acid solubility and transmetallation . Table 1 : Representative reaction conditions and yields:
| Substrate | Catalyst | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | 80 | 85 |
| 2-Chloropyridine | PdCl₂(dppf) | Cs₂CO₃ | 100 | 72 |
Q. What challenges arise during the purification of this compound, and how are they resolved?
- Silica gel adsorption : Boronic acids bind irreversibly to silica. Use alternative chromatography (e.g., reverse-phase C18) or recrystallization from hexane/EtOAc .
- Boroxine formation : Minimize by storing under inert gas and using fresh solvent. Confirm purity via B NMR (absence of δ 18–20 ppm boroxine peaks) .
- Hydrolysis : Avoid aqueous workups; use anhydrous MgSO₄ for drying .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
DFT/B3LYP calculations model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic behavior:
- HOMO-LUMO gap : A smaller gap (e.g., 5.0–6.5 eV) correlates with higher reactivity .
- Natural Bond Orbital (NBO) analysis : Quantifies charge distribution; higher electron density on boron enhances transmetallation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported catalytic efficiencies of this compound across studies?
- Replicate conditions : Ensure identical catalyst loading, solvent, and temperature .
- Characterize intermediates : Use in-situ IR or MS to identify side reactions (e.g., protodeboronation) .
- Statistical validation : Apply ANOVA to compare yields under controlled variables .
Q. What advanced spectroscopic techniques resolve ambiguities in the structural characterization of this compound derivatives?
- 2D NMR (COSY, HSQC) : Assigns coupling between vinylic protons and boron .
- XPS : Confirms boron oxidation state (B³⁺) and ligand environment .
- Raman spectroscopy : Detects B–O stretching modes (~880 cm⁻¹) .
Methodological Design
Q. How can isotopic labeling (e.g., B) be used to track this compound in metabolic or mechanistic studies?
- Synthesis : Substitute B(OH)₃ in the Grignard reaction .
- Detection : B NMR (δ 30 ppm) or SIMS imaging for cellular uptake studies .
Q. What strategies minimize racemization in stereoselective reactions involving this compound?
Q. How do steric and electronic effects of this compound influence its regioselectivity in multi-component reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
